MFCD04127850

Description

MFCD04127850 is a chemical compound cataloged under the MDL number system, commonly used in industrial and academic research for its specific coordination or catalytic properties. Such compounds are frequently employed in transition metal catalysis, pharmaceutical synthesis, or materials science due to their tunable electronic and steric properties.

Key physicochemical parameters for MDL-numbered compounds typically include molecular weight, solubility (e.g., log S values), bioavailability scores, and synthetic accessibility indices, as exemplified by CAS 1046861-20-4 (MFCD13195646) and CAS 1761-61-1 (MFCD00003330) . These metrics are critical for assessing compound utility in applications such as drug development or industrial catalysis.

Properties

IUPAC Name |

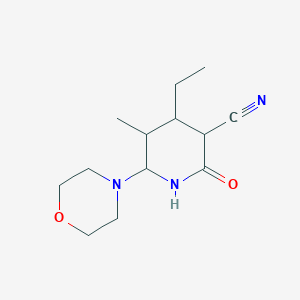

4-ethyl-5-methyl-6-morpholin-4-yl-2-oxopiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-3-10-9(2)12(15-13(17)11(10)8-14)16-4-6-18-7-5-16/h9-12H,3-7H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWVLWNXWHWROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(NC(=O)C1C#N)N2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD04127850 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The ethyl, methyl, morpholinyl, oxo, and carbonitrile groups are introduced through various substitution reactions. These reactions may involve reagents such as ethyl halides, methyl halides, morpholine, and cyanogen bromide.

Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production efficiently and cost-effectively.

Chemical Reactions Analysis

MFCD04127850 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

MFCD04127850 has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new drugs and materials.

Biological Studies: Researchers investigate its effects on biological systems, including its potential as a therapeutic agent for various diseases.

Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD04127850 involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues

Based on the similarity frameworks in and , structurally similar compounds to MFCD04127850 may include:

| Compound | CAS No. | Molecular Formula | Similarity Score | Key Differences |

|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 1046861-20-4 | C₆H₅BBrClO₂ | 0.87 | Halogen substitution pattern |

| 2-(4-Nitrophenyl)benzimidazole | 1761-61-1 | C₁₃H₉N₃O₂ | 0.78 | Nitro group vs. boronic acid |

| 5-Hydroxyisoquinolin-1(2H)-one | 56469-02-4 | C₉H₇NO₂ | 0.84 | Hydroxyl vs. phosphine ligand |

Key Observations :

- Halogenated Derivatives (e.g., CAS 1046861-20-4): These compounds exhibit high solubility (0.24 mg/mL) and bioavailability scores (0.55), making them suitable for aqueous-phase reactions. However, this compound may differ in metal-coordination behavior due to the absence of bromine/chlorine substituents .

- Nitrogen Heterocycles (e.g., CAS 1761-61-1): Such compounds often show moderate BBB permeability (as seen in CAS 56469-02-4) but may lack the catalytic versatility of phosphine-containing analogues like this compound .

Functional Analogues

Functionally similar compounds, such as phosphine-alkene ligands (e.g., those in ), share applications in catalysis. For example:

- Phosphine-Alkene Ligands: These ligands enhance catalytic activity in cross-coupling reactions, as demonstrated by palladium-mediated syntheses in and .

- Boronic Acids : Used in Suzuki-Miyaura couplings, compounds like CAS 1046861-20-4 achieve high yields (e.g., 98% in ) but require precise stoichiometry, whereas phosphine-based systems (e.g., this compound) might tolerate broader reaction conditions .

Research Findings and Limitations

Performance Metrics

- Catalytic Efficiency: Phosphine ligands (e.g., in ) often achieve turnover numbers (TON) >10,000, whereas boronic acids (e.g., CAS 1046861-20-4) prioritize selectivity over activity .

- Thermal Stability : Hybrid ligands (e.g., this compound) may outperform purely aliphatic or aromatic systems, as suggested by the decomposition temperatures of similar compounds (>200°C in ) .

Limitations of Available Data

The evidence provided lacks direct experimental data for this compound, necessitating extrapolation from structurally related compounds. For instance, toxicity profiles (e.g., H302 warnings in CAS 139502-80-0) and regulatory compliance (e.g., DOE sampling protocols in ) must be verified through targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.